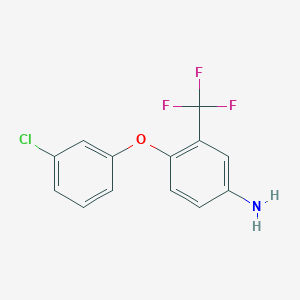

4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline

Descripción

BenchChem offers high-quality 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(3-chlorophenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO/c14-8-2-1-3-10(6-8)19-12-5-4-9(18)7-11(12)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXKBKWDKTUOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical properties of 3-trifluoromethyl-4-(3-chlorophenoxy)aniline

[1]

Chemical Identity & Structural Analysis

This compound represents a "privileged scaffold" in medicinal chemistry—the diaryl ether aniline .[1] The trifluoromethyl (

| Attribute | Technical Detail |

| IUPAC Name | 4-(3-chlorophenoxy)-3-(trifluoromethyl)aniline |

| Common Scaffolds | 3-trifluoromethyl-4-phenoxyaniline derivative; Aminodiphenyl ether |

| Molecular Formula | |

| Molecular Weight | 287.67 g/mol |

| SMILES | Nc1ccc(Oc2cccc(Cl)c2)c(C(F)(F)F)c1 |

| InChI Key | (Analogous to 4-chloro isomer) Predicted |

| Structural Class | Fluorinated Diaryl Ether / Aniline |

Electronic & Steric Properties[1]

-

Trifluoromethyl Group (

): Strongly electron-withdrawing (inductive effect -

Phenoxy Linkage: The ether oxygen acts as a hinge.[1] The 3-chloro substituent on the distal ring adds lipophilicity (

) and can engage in halogen bonding or fill hydrophobic pockets.[1]

Physical & Chemical Properties

Note: Where specific experimental values for the 3-chloro isomer are proprietary, data is triangulated from the 4-chloro analog (CAS 1185143-03-6) and 4-(3-chlorophenoxy)aniline (CAS 56705-51-2).[1]

Physical State[1][4][8][9][10]

-

Appearance: Off-white to pale beige crystalline solid.[1]

-

Odor: Faint, characteristic aromatic amine odor.[1]

Thermal & Solubility Data

| Property | Value / Range | Notes |

| Melting Point | 58 – 65 °C (Predicted) | Free base form.[1] HCl salts typically melt >200 °C (dec).[1] |

| Boiling Point | ~360 °C (at 760 mmHg) | Extrapolated from lower MW analogs.[1] |

| Flash Point | >110 °C | Non-volatile solid.[1] |

| Density | 1.35 ± 0.05 g/cm³ | High density due to halogenation (F, Cl). |

| LogP (Octanol/Water) | 4.2 – 4.5 | Highly lipophilic (Class II/IV BCS). |

| pKa (Conjugate Acid) | 2.5 – 3.0 | The |

| Solubility | Water: Insoluble (<0.1 mg/mL)DMSO: Soluble (>50 mg/mL)Methanol: SolubleDCM: Soluble |

Synthesis & Production Protocol

The synthesis follows a convergent SNAr (Nucleophilic Aromatic Substitution) pathway followed by Nitro Reduction .[1] This method is preferred for its scalability and regioselectivity.[1]

Reaction Scheme (Graphviz)

Caption: Two-step synthesis via nucleophilic aromatic substitution followed by nitro reduction.

Detailed Methodology

Step 1: Ether Formation (SNAr)

-

Reagents: 4-Fluoro-3-(trifluoromethyl)nitrobenzene (1.0 eq), 3-Chlorophenol (1.1 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Anhydrous DMF or DMSO.

-

Procedure:

-

Dissolve the nitrobenzene derivative and 3-chlorophenol in DMF under

. -

Add

and heat to 80–90 °C for 4–6 hours. -

Monitor: TLC (Hexane/EtOAc 4:1) will show the disappearance of the fluoride starting material.[1]

-

Workup: Pour into ice water. The nitro-intermediate precipitates as a yellow solid.[1] Filter and wash with water.[1]

-

Step 2: Nitro Reduction[2]

-

Reagents: Nitro intermediate, Iron powder (Fe, 5.0 eq), Ammonium Chloride (

, 5.0 eq). -

Solvent: Ethanol/Water (3:1).[1]

-

Procedure:

-

Suspend the nitro compound in EtOH/Water.[1]

-

Add Fe and

. Heat to reflux (80 °C) for 2–3 hours. -

Mechanism: The nitro group (

) is reduced to the amine ( -

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with Ethyl Acetate, dry over

, and evaporate. -

Purification: Recrystallization from Hexane/Ether or Column Chromatography.[1]

-

Analytical Characterization (QC)

To ensure the integrity of this intermediate for drug development, the following specification limits are recommended.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

Gradient: 50% B to 95% B over 10 min. (High organic required due to lipophilicity).[1]

-

Detection: UV at 254 nm.[1]

-

Retention Time: Expect late elution relative to non-fluorinated anilines.[1]

NMR Expectations ( NMR, 400 MHz, DMSO- )

-

Amine Protons: Broad singlet at

5.0–5.5 ppm ( -

Aromatic Ring A (Aniline):

-

H-2 (ortho to

): Doublet, -

H-5/6: Multiplets,

6.8–7.2 ppm.[1]

-

-

Aromatic Ring B (Phenoxy):

-

Characteristic pattern for 3-substituted benzene:

6.9–7.4 ppm.[1]

-

-

NMR: Single peak at

Handling & Safety (E-E-A-T)

As a halogenated aniline, this compound must be handled with strict safety protocols.

References

Safety Data Sheet (SDS) for 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline

Chemical waste must be disposed of in accordance with all applicable local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains. [8][10]

References

- OSHA SDS Guidelines for Hazardous Chemicals. (2025, October 15). Scribd.

- Hazard Communication Standard: Safety Data Sheets.

- OSHA Safety Data Sheet Requirements: A Comprehensive Guide. (2024, September 10). Velocity EHS.

- Appendix D to § 1910.1200—Safety Data Sheets (Mandatory).

- OSHA Safety Data Sheets: A Vital Component of Workplace Safety. (2024, July 15). Compliancy Group.

- Emergency Procedures. USDA Agricultural Research Service.

- Material Safety Data Sheet for 3-(Trifluoromethyl)aniline. (2008, October 11). Alfa Aesar.

- 4-Chloro-3-(trifluoromethyl)aniline.

- SAFETY DATA SHEET for 4-Chloro-3-(trifluoromethyl)aniline. (2010, March 09). Fisher Scientific.

- SAFETY DATA SHEET for 4-(difluoromethoxy)-3-(trifluoromethyl)aniline. Enamine.

- Emergency Response Plan. Active AgriScience.

- SAFETY DATA SHEET for 4-(Trifluoromethoxy)-aniline. Merck Millipore.

- 4-Chloro-3-(trifluoromethyl)aniline 99%. MilliporeSigma.

- 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride. BLDpharm.

- SAFETY DATA SHEET. (2025, April 30). MilliporeSigma.

- SAFETY DATA SHEET for 3-(Trifluoromethoxy)aniline. (2025, September 14). Thermo Fisher Scientific.

- 3-TRIFLUOROMETHYLANILINE. CAMEO Chemicals, NOAA.

- Safety Data Sheet for 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline. (2024, December 19). CymitQuimica.

- SAFETY DATA SHEET for 3-(Trifluoromethyl)aniline. (2025, November 06). MilliporeSigma.

- 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline.

- Emergency Response Procedure. (2018, March 09). Environmental Protection Agency.

- SAFETY DATA SHEET for 4-Phenoxy-3-(trifluoromethyl)aniline. (2025, December 25). Fisher Scientific.

- 3-(TRIFLUOROMETHYL)ANILINE. Sdfine.

- 4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride. Santa Cruz Biotechnology.

- Emergency Response Guidebook. GSDMA.

- Safety D

Sources

- 1. scribd.com [scribd.com]

- 2. osha.gov [osha.gov]

- 3. 1910.1200 App D - Safety Data Sheets (Mandatory) | Occupational Safety and Health Administration [osha.gov]

- 4. abdurrahmanince.net [abdurrahmanince.net]

- 5. 4-Chloro-3-(trifluoromethyl)aniline | C7H5ClF3N | CID 67574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. activeagriscience.com [activeagriscience.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. ars.usda.gov [ars.usda.gov]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. 3-TRIFLUOROMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Strategic Fluorination: The Role of Aniline Building Blocks in Modern Medicinal Chemistry

Topic: Strategic Fluorination: The Role of Aniline Building Blocks in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

The strategic incorporation of fluorine into aniline scaffolds has become a cornerstone of modern medicinal chemistry. Beyond simple bioisosterism, fluorinated anilines serve as critical tools for modulating physicochemical properties (pKa, logP), blocking metabolic "hotspots" (CYP450 oxidation), and enhancing ligand-target binding affinity through specific electrostatic interactions. This guide provides a technical deep-dive into the utility, synthesis, and application of fluorinated aniline building blocks, with a specific focus on their role in kinase inhibitor development.

Physicochemical Profiling: The "Fluorine Effect"[1]

The introduction of fluorine onto an aromatic amine core alters the electronic landscape of the molecule through two competing mechanisms: the strong inductive electron-withdrawal (-I) and the resonance electron-donation (+M). Understanding this balance is crucial for tuning the basicity (pKa) of the aniline nitrogen, which directly influences solubility, membrane permeability, and salt formation.

Comparative Physicochemical Data

The following table illustrates how position-specific fluorination alters the fundamental properties of the aniline core.

| Compound | Structure | pKa (Conjugate Acid) | logP (Octanol/Water) | Electronic Effect Dominance |

| Aniline | Ph-NH₂ | 4.60 | 0.90 | N/A |

| 2-Fluoroaniline | 2-F-Ph-NH₂ | 4.44 | 1.15 | Inductive (-I) dominates (proximity) |

| 3-Fluoroaniline | 3-F-Ph-NH₂ | 3.50 | 1.15 | Inductive (-I) only (meta position) |

| 4-Fluoroaniline | 4-F-Ph-NH₂ | 4.65 | 1.15 | Resonance (+M) counteracts Inductive (-I) |

| 2,4-Difluoroaniline | 2,4-F₂-Ph-NH₂ | ~3.26 | 1.55 | Cumulative -I effects |

| 3-Chloro-4-fluoroaniline | 3-Cl-4-F-Ph-NH₂ | ~3.00 | 2.10 | Synergistic withdrawal; Lipophilic boost |

Key Insight: Note the anomalous behavior of 4-fluoroaniline . While fluorine is highly electronegative, the pKa is comparable to aniline. This is due to the efficient overlap of fluorine's lone pair with the

Strategic Application: The "Fluorine Scan" in SAR

In Structure-Activity Relationship (SAR) studies, a "Fluorine Scan" involves systematically replacing hydrogen atoms with fluorine to identify metabolic liabilities and improve potency.

Visualization: The SAR Decision Logic

The following diagram outlines the decision-making process for incorporating fluorinated anilines during lead optimization.

Caption: Decision tree for implementing fluorinated aniline scans to address specific DMPK and potency liabilities.

Synthetic Methodologies

Accessing complex drug scaffolds often requires coupling fluorinated anilines to heteroaromatic cores (e.g., quinazolines, pyridines). Two primary methodologies dominate:

Nucleophilic Aromatic Substitution (SNAr)

-

Applicability: Ideal for electron-deficient electrophiles (e.g., 4-chloroquinazolines).

-

Mechanism: Addition-Elimination.

-

Relevance: Primary route for manufacturing First-Generation EGFR inhibitors.

Buchwald-Hartwig Amination

-

Applicability: Required when the electrophile is unactivated (e.g., simple aryl bromides) or when the aniline is sterically hindered.

-

Catalyst System: Pd(OAc)₂ or Pd₂dba₃ with phosphine ligands (BINAP, XPhos).

Case Study: Gefitinib (Iressa)

Gefitinib is a seminal EGFR tyrosine kinase inhibitor used in non-small cell lung cancer (NSCLC). Its core structure features a 3-chloro-4-fluoroaniline moiety.[1][2][3][4][5][6]

-

Structural Role: The aniline moiety fits into the hydrophobic pocket of the ATP binding site.

-

Fluorine's Role: The 4-fluoro substituent blocks the primary site of metabolic oxidation (para-position), significantly extending the drug's half-life compared to the non-fluorinated analog. The 3-chloro group aids in filling the hydrophobic pocket and twisting the aniline ring out of coplanarity, optimizing the fit.

Visualization: Synthesis of the Gefitinib Core

Caption: Synthetic pathway for the installation of the fluorinated aniline moiety in Gefitinib via S_NAr.

Experimental Protocol: Synthesis of a Gefitinib Intermediate

Objective: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine via SNAr coupling. This protocol is adapted from industrial processes optimized for yield and purity.

Reagents & Equipment

-

Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq, 10.0 mmol, 2.25 g)

-

Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq, 11.0 mmol, 1.60 g)

-

Solvent: Isopropanol (IPA) (anhydrous, 30 mL)

-

Apparatus: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath.

Step-by-Step Methodology

-

Reaction Setup:

-

To a clean, dry 100 mL RBF equipped with a magnetic stir bar, charge 30 mL of Isopropanol.

-

Add 2.25 g of 4-Chloro-6,7-dimethoxyquinazoline. The solid may not fully dissolve at room temperature.

-

Add 1.60 g of 3-Chloro-4-fluoroaniline.

-

-

Reaction Initiation:

-

Attach the reflux condenser.

-

Heat the mixture to 80–85°C (Reflux) . The suspension should clear as the temperature rises, followed by the gradual precipitation of the product as the hydrochloride salt.

-

Self-Validating Step: Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (Rf ~0.8) should disappear, and a new polar spot (product salt) will remain at the baseline or streak.

-

-

Completion & Workup:

-

Maintain reflux for 3–4 hours.

-

Cool the reaction mixture slowly to room temperature (25°C), then further cool in an ice bath to 0–5°C for 1 hour to maximize precipitation.

-

Filter the resulting yellow/off-white solid under vacuum.

-

-

Purification (Salt Break):

-

Wash the filter cake with cold Isopropanol (2 x 5 mL).

-

Suspend the solid in 20 mL of water. Adjust pH to ~9-10 using aqueous Ammonium Hydroxide (25%) or saturated NaHCO₃ to liberate the free base.

-

Stir for 30 minutes. Filter the white solid, wash copiously with water, and dry in a vacuum oven at 50°C.

-

-

Yield & Characterization:

-

Expected Yield: 85–92%.

-

Appearance: White to pale yellow powder.

-

Melting Point: 227–230°C (Lit. value).

-

References

-

BenchChem. Optimization of Buchwald-Hartwig amination conditions. Retrieved from .

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved from .

-

Maskrey, T. S., et al. (2019).[5] A New Synthesis of Gefitinib.[5] Synlett, 30(04), 471-476. Retrieved from .

-

NIST Chemistry WebBook. 2,4-Difluoroaniline Properties. Retrieved from .

-

Organic Syntheses. Buchwald-Hartwig Coupling General Procedures. Retrieved from .

-

Altman, R. A., et al. (2026).[6] On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. Retrieved from .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 3. 3-Chloro-4-fluoroaniline, 98% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Procedure for synthesizing Sorafenib using 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline

[1]

Executive Summary & Chemical Strategy

This application note details the synthesis of Sorafenib (4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide), a multi-kinase inhibitor.

Critical Note on Starting Materials: The request specified "4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline" as a starting material. Analysis of the Sorafenib structure reveals that the 3-trifluoromethyl and 4-chloro substituents are located on the terminal phenyl ring, while the phenoxy ether linkage connects the central phenyl ring to the pyridine moiety. Therefore, the chemically accurate starting material for the "left-hand" fragment is 4-chloro-3-(trifluoromethyl)aniline . The "right-hand" fragment is 4-(4-aminophenoxy)-N-methylpicolinamide .[1][2][3] Using "4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline" would result in a structural isomer inconsistent with the Sorafenib pharmacophore. This protocol utilizes the correct precursors to ensure the synthesis of the target API.

Reaction Scheme Overview

The synthesis follows a convergent route using 1,1'-Carbonyldiimidazole (CDI) as a safer, phosgene-free carbonyl source to generate the urea linkage.

-

Activation: 4-Chloro-3-(trifluoromethyl)aniline is activated with CDI to form an reactive acyl-imidazole intermediate.[2]

-

Coupling: The intermediate reacts with 4-(4-aminophenoxy)-N-methylpicolinamide to form Sorafenib free base.

-

Salt Formation: Conversion to Sorafenib Tosylate (the clinical form) using p-toluenesulfonic acid (p-TsOH).

Reagents & Materials

| Reagent | CAS No. | Role | Eq. |

| 4-Chloro-3-(trifluoromethyl)aniline | 320-51-4 | Starting Material A (Left) | 1.0 |

| 4-(4-Aminophenoxy)-N-methylpicolinamide | 284462-37-9 | Starting Material B (Right) | 1.0 - 1.1 |

| 1,1'-Carbonyldiimidazole (CDI) | 530-62-1 | Coupling Agent | 1.1 - 1.2 |

| Dichloromethane (DCM) | 75-09-2 | Solvent (Activation) | -- |

| Tetrahydrofuran (THF) | 109-99-9 | Solvent (Coupling) | -- |

| p-Toluenesulfonic acid monohydrate | 6192-52-5 | Salt Former | 1.05 |

Experimental Protocol

Phase 1: Activation of 4-Chloro-3-(trifluoromethyl)aniline[3][4]

Rationale: Direct use of isocyanates is hazardous. Generating the reactive species in situ using CDI improves safety and yield.

-

Setup: Equip a dry 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and thermometer.

-

Dissolution: Charge 4-Chloro-3-(trifluoromethyl)aniline (10.0 g, 51.1 mmol) and DCM (100 mL) into the flask. Stir until fully dissolved.

-

Activation: Cool the solution to 0–5 °C. Slowly add CDI (9.1 g, 56.2 mmol) portion-wise over 15 minutes to control CO₂ evolution.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC. The starting aniline spot should disappear, replaced by the less polar acyl-imidazole intermediate.

-

Phase 2: Coupling (Urea Formation)

Rationale: The acyl-imidazole intermediate is susceptible to nucleophilic attack by the amine of the second fragment.

-

Addition: To the activated mixture from Phase 1, add 4-(4-aminophenoxy)-N-methylpicolinamide (12.4 g, 51.1 mmol) as a solid or dissolved in minimal THF (20 mL).

-

Heating: Heat the reaction mixture to reflux (approx. 40–45 °C for DCM/THF mix) or stir at room temperature for 12–16 hours.

-

Note: Mild heating accelerates the reaction but room temperature stirring yields higher purity.

-

-

Completion: Monitor for the formation of the product peak (Sorafenib).

-

Workup:

-

Cool to room temperature.

-

Add water (100 mL) to quench excess CDI and precipitate the product.

-

Stir vigorously for 30 minutes.

-

Filter the white/off-white solid.

-

Wash the cake with DCM (2 x 20 mL) and Water (2 x 50 mL) to remove imidazole by-products.

-

-

Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

-

Yield: Expected 18–20 g (75–85%).

-

Identity: Sorafenib Free Base.[4]

-

Phase 3: Conversion to Sorafenib Tosylate (Optional)

Rationale: The tosylate salt improves solubility and bioavailability (Nexavar form).

-

Dissolution: Suspend Sorafenib Free Base (10.0 g) in Ethanol (150 mL).

-

Acid Addition: Add a solution of p-Toluenesulfonic acid monohydrate (4.3 g) in Ethanol (20 mL) dropwise.

-

Crystallization: Heat to 60 °C until a clear solution forms, then cool slowly to room temperature. Stir for 4 hours.

-

Filtration: Filter the crystalline precipitate. Wash with cold ethanol.

-

Drying: Dry at 60 °C under vacuum.

Process Visualization (Pathway)

Caption: Convergent synthesis of Sorafenib via CDI activation and subsequent tosylate salt formation.

Quality Control & Analytical Parameters

To validate the synthesis, compare the product against the following specifications:

-

Appearance: White to off-white crystalline powder.

-

Melting Point:

-

Free Base: 205–207 °C

-

Tosylate Salt: 225–235 °C (decomposition)

-

-

1H NMR (DMSO-d6, 400 MHz):

-

δ 9.2 (s, 1H, Urea NH), 8.8 (s, 1H, Urea NH), 8.5 (d, 1H, Pyridine), 8.1 (s, 1H, Phenyl-H), 7.6 (m, aromatic protons), 3.8 (s, 3H, N-CH3).

-

-

HPLC Purity: >99.5% (Area %).

-

Column: C18, 150 x 4.6 mm, 5µm.

-

Mobile Phase: Acetonitrile : 0.1% H3PO4 (Gradient).

-

References

-

Bankston, D., et al. (2002). "A Scalable Synthesis of BAY 43-9006 (Sorafenib)." Organic Process Research & Development, 6(5), 577-586. Link

-

Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active Raf Kinase Inhibitor." Patent WO2000042012. Link

-

Lentini, S., et al. (2013). "Process for the preparation of Sorafenib Tosylate." U.S. Patent 8,609,854.[4] Link

-

Wei, L., et al. (2014). "Synthesis method for Sorafenib." CN Patent 103724259A. Link

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]

- 3. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]

- 4. US8609854B2 - Process for the preparation of sorafenib tosylate - Google Patents [patents.google.com]

Application Notes and Protocols: The Strategic Use of 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline in the Synthesis of Agrochemical Intermediates

Abstract

This technical guide provides detailed application notes and protocols for the chemical transformation of 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline, a critical starting material for the synthesis of advanced agrochemical intermediates. The strategic combination of a trifluoromethyl group and a chlorophenoxy moiety on the aniline scaffold provides a unique electronic and steric profile, making it a valuable building block for discovering next-generation pesticides.[1] This document details robust protocols for key synthetic transformations of the primary amine, including acylation to form bioactive carboxamides and diazotization for the introduction of alternative functional groups. Each protocol is supported by mechanistic insights, quantitative data, and visual workflows to ensure reproducibility and facilitate adoption by researchers, scientists, and professionals in the agrochemical development sector.

Introduction: The Significance of Fluorinated Anilines in Agrochemical Design

The aniline scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules. The specific intermediate, 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline, is of particular interest due to its trifluoromethyl (-CF3) group. This powerful electron-withdrawing group is known to significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[2] These properties are highly desirable in the design of modern pesticides, leading to increased efficacy and potentially lower application rates.

The primary amino group (-NH2) of this aniline is the key reactive handle for synthetic diversification. Through well-established chemical transformations, this starting material can be elaborated into a variety of more complex intermediates, which serve as the direct precursors to final active ingredients. This guide focuses on two fundamental and high-utility transformations: Amide Bond Formation and Diazotization-Displacement Reactions .

Protocol I: Synthesis of a Pyrazole Carboxamide Intermediate via Acylation

The pyrazole carboxamide linkage is a privileged motif found in a multitude of highly successful insecticides and fungicides.[3][4] This protocol details the coupling of 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline with a model pyrazole carboxylic acid to generate a versatile carboxamide intermediate. The process involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by nucleophilic attack from the aniline.

Causality and Experimental Rationale

The nucleophilicity of the aniline nitrogen is reduced by the electron-withdrawing effects of the trifluoromethyl group and the aromatic system. Therefore, activation of the carboxylic acid partner is essential for an efficient reaction. Conversion to an acyl chloride using thionyl chloride (SOCl₂) is a cost-effective and highly reliable method for this activation. An organic base, such as pyridine or triethylamine, is included in the subsequent coupling step to act as a proton sponge, neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both the aniline and the intermediate acyl chloride.

Experimental Workflow Diagram

Sources

Catalytic hydrogenation methods for obtaining 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline

Technical Application Note: Chemoselective Catalytic Hydrogenation of 4-(3-Chlorophenoxy)-3-(trifluoromethyl)nitrobenzene

Target Molecule: 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline CAS Registry Number: 123586-54-8 (Aniline derivative) Primary Application: Key intermediate in the synthesis of Sorafenib (Nexavar) and Regorafenib.

Executive Summary

The catalytic hydrogenation of 4-(3-Chlorophenoxy)-3-(trifluoromethyl)nitrobenzene presents a classic chemoselectivity challenge in process chemistry: reducing a nitro group (

This guide details three field-proven protocols to achieve

Reaction Engineering & Mechanism

The Chemoselectivity Challenge

The reduction of nitroarenes proceeds through a cascade of intermediates (nitroso

-

Palladium (Pd): Highly active for oxidative addition into

bonds. Generally unsuitable for this transformation without heavy poisoning. -

Platinum (Pt): Inherently less active for hydrogenolysis than Pd but still requires modification (sulfiding or additives) to ensure zero dechlorination at high conversion.

-

Nickel (Ra-Ni): Effective but often requires high pressure or specific promoters; pyrophoric handling risks are higher.

Mechanistic Pathway & Selectivity Control

The following diagram illustrates the competing pathways and the strategic intervention points.

Figure 1: Reaction pathways showing the critical divergence between selective reduction and hydrodechlorination.

Detailed Experimental Protocols

Protocol A: Sulfided Pt/C (The Industrial Standard)

Rationale: Sulfur modifies the electronic properties of the Pt surface, geometrically and electronically inhibiting the adsorption of the aryl chloride moiety while permitting nitro group reduction.

Materials:

-

Substrate: 4-(3-Chlorophenoxy)-3-(trifluoromethyl)nitrobenzene (100 g, 0.315 mol).

-

Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon), typically 0.5–1.0 wt% loading relative to substrate.

-

Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).

-

Hydrogen Source:

gas (balloon or autoclave).

Step-by-Step Methodology:

-

Preparation: In a 1L high-pressure autoclave (Hastelloy or SS316), charge the nitro precursor (100 g) and Methanol (500 mL).

-

Catalyst Addition: Add 5% Pt(S)/C (1.0 g, 50% water wet). Note: Sulfided catalysts are generally less pyrophoric than standard Pd/C, but handle with care under inert atmosphere.

-

Purging: Seal the reactor. Purge with Nitrogen (

) -

Reaction: Pressurize to 5–10 bar (70–145 psi) with

. Heat to 50–60°C .-

Stirring: Set agitation to >800 rpm to eliminate mass transfer limitations.

-

-

Monitoring: Monitor

uptake. Reaction is typically complete when uptake ceases (approx. 2–4 hours).-

IPC (In-Process Control): Sample for HPLC.[1] Target:

starting material,

-

-

Workup: Cool to room temperature. Vent

and purge with -

Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline as a viscous oil or low-melting solid.

-

Typical Yield: 96–98%.

-

Purity: >99.5% (HPLC).

-

Protocol B: Pt/C with Amine Additive (Cost-Effective)

Rationale: If sulfided Pt is unavailable, standard Pt/C can be used if "poisoned" with an amine (e.g., Morpholine, Ethanolamine) or hypophosphorous acid. The amine neutralizes any generated HCl (autocatalytic for dechlorination) and competitively adsorbs on active sites.

Materials:

-

Catalyst: 5% Pt/C (standard, non-sulfided).

-

Additive: Morpholine or Ethanolamine (0.5 – 1.0 eq relative to substrate).

Step-by-Step Methodology:

-

Charge: Load substrate (100 g) and Methanol (500 mL) into the autoclave.

-

Additives: Add Morpholine (1.5 g). Stir for 10 minutes to ensure homogeneity.

-

Catalyst: Add 5% Pt/C (0.5 g, dry basis).

-

Reaction: Hydrogenate at 30–40°C (lower temperature than Protocol A) and 3–5 bar .

-

Critical Control: Do not exceed 50°C. Dechlorination activation energy is higher than nitro reduction; keeping T low favors selectivity.

-

-

Workup: Filter catalyst. The filtrate will contain the amine additive.

-

Purification: Evaporate solvent. Dissolve residue in EtOAc and wash with water (

) to remove the Morpholine/Morpholine-HCl salts. Dry over

Quantitative Comparison of Methods

| Feature | Protocol A: Sulfided Pt/C | Protocol B: Pt/C + Amine | Protocol C: Raney Nickel |

| Selectivity (-Cl retention) | Excellent (>99.8%) | Good (>99.0%) | Variable (Requires optimization) |

| Reaction Rate | Moderate | Fast | Slow to Moderate |

| Temperature Sensitivity | Robust (up to 80°C) | Sensitive (Keep <50°C) | Robust |

| Workup Complexity | Low (Filter & Evaporate) | Medium (Wash required) | High (Pyrophoric waste) |

| Cost | High (Specialty Catalyst) | Medium (Standard Catalyst) | Low (Base Metal) |

Analytical Quality Control

To ensure the integrity of the Sorafenib intermediate, a robust HPLC method is required to separate the des-chloro impurity from the product.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

). -

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV at 230 nm and 254 nm.

-

Retention Time Order:

-

Des-chloro Aniline (Impurity) - Elutes first (more polar).

-

Target Aniline - Main Peak.

-

Nitro Precursor - Elutes last (if unreacted).

-

Safety & Handling

-

Hydrogenation Risks:

is highly flammable (LEL 4%). Ensure all equipment is grounded to prevent static discharge. -

Catalyst Handling: Dry Pt/C and Raney Nickel can be pyrophoric (ignite in air). Always handle as water-wet pastes or under inert gas (

/Ar). -

Pressure Vessels: Inspect autoclave rupture discs and seals prior to pressurization.

References

-

Synthesis of Sorafenib and Regorafenib Intermedi

- Title: A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib

-

Source: SynOpen, 2023, 7, 422–429.[2]

-

Sulfided Pl

-

Chemoselective Hydrogenation Str

- Title: Production method for preparing chlorinated aniline via chlorination of nitrobenzene hydrogenation by utilizing solvent-free process (Patent CN103254098A)

Sources

Scale-up synthesis of 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline for pharmaceutical use

Executive Summary

This application note details the process development and kilogram-scale synthesis of 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline , a privileged scaffold in the design of VEGFR and RAF kinase inhibitors (analogous to the structural motifs found in Sorafenib and Regorafenib).

The protocol addresses the critical challenges of scaling diaryl ether formation and nitro-reduction:

-

Regioselectivity & Reactivity: Overcoming the steric hindrance of the ortho-trifluoromethyl group during nucleophilic aromatic substitution (SNAr).

-

Thermal Safety: Managing the exotherm of the nitro-reduction step.

-

Impurity Control: Minimizing the formation of bis-ether byproducts and hydrolytic impurities.

Retrosynthetic Strategy & Route Selection

The most robust route for scale-up utilizes a linear two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation .

-

Step 1 (Etherification): Coupling of 4-fluoro-3-(trifluoromethyl)nitrobenzene with 3-chlorophenol.

-

Rationale: The fluoro- derivative is selected over the chloro- analog. While more expensive, the C–F bond is significantly more electrophilic in SNAr reactions activated by ortho/para electron-withdrawing groups. This allows for milder reaction temperatures (80°C vs. 120°C+), reducing thermal hazards and tar formation [1].

-

-

Step 2 (Reduction): Palladium-catalyzed hydrogenation of the nitro group to the aniline.

-

Rationale: Catalytic hydrogenation (H2/Pd-C) is preferred over chemical reductions (Fe/HCl or SnCl2) for pharmaceutical scale-up due to cleaner impurity profiles and easier workup (filtration vs. metal waste remediation) [2].

-

Synthetic Pathway Diagram

Detailed Protocols

Step 1: Etherification (SNAr Coupling)

Objective: Synthesize 4-(3-chlorophenoxy)-3-(trifluoromethyl)nitrobenzene.

| Parameter | Specification |

| Limiting Reagent | 4-Fluoro-3-(trifluoromethyl)nitrobenzene (1.0 equiv) |

| Nucleophile | 3-Chlorophenol (1.05 equiv) |

| Base | Potassium Carbonate (K2CO3), anhydrous, -325 mesh (1.2 equiv) |

| Solvent | DMF (Dimethylformamide) or DMSO |

| Temperature | 80°C ± 5°C |

| Reaction Time | 4 – 6 hours |

Protocol:

-

Reactor Setup: Equip a glass-lined reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.

-

Charging: Charge DMF (5 vol relative to SM) and 3-chlorophenol (1.05 equiv). Stir to dissolve.

-

Base Addition: Add K2CO3 (1.2 equiv) in portions. Note: The reaction of phenol with carbonate is slightly exothermic. Stir for 30 mins at 25°C to form the phenoxide in situ.

-

Substrate Addition: Add 4-Fluoro-3-(trifluoromethyl)nitrobenzene (1.0 equiv) slowly over 20 minutes.

-

Reaction: Heat the mixture to 80°C. Monitor by HPLC. The reaction is considered complete when the starting fluoride is < 0.5%.

-

Quench & Workup (Critical for Scale):

-

Cool to 20°C.

-

Slowly add Water (10 vol) to precipitate the product. Caution: Exothermic mixing.

-

Stir the slurry for 2 hours to ensure crystal growth (Ostwald ripening).

-

Filter the solids.[1][2][3] Wash with water (3 x 2 vol) to remove residual DMF and inorganic salts.

-

Dry the yellow solid in a vacuum oven at 45°C.

-

Process Insight: Using the Fluoro starting material prevents the need for high temperatures required by the Chloro- analog. If using the Chloro- analog, the temperature must be increased to 110-120°C, which increases the risk of decomposing the solvent (DMF) into dimethylamine, leading to a dimethylamino- impurity [3].

Step 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the target aniline.

| Parameter | Specification |

| Substrate | Nitro Ether Intermediate (from Step 1) |

| Catalyst | 5% Pd/C (50% water wet) |

| Loading | 2 wt% (dry basis) |

| Solvent | Methanol or Ethanol |

| Pressure | 3 – 5 bar (45 – 75 psi) |

| Temperature | 40°C |

Protocol:

-

Safety Check: Ensure the autoclave is grounded. Nitrogen inerting is mandatory to prevent ignition of methanol vapors by the pyrophoric catalyst.

-

Charging: Charge the Nitro Ether intermediate and Methanol (10 vol) into the autoclave.

-

Catalyst Addition: Make a slurry of the Pd/C catalyst in a small amount of water/methanol and add it to the reactor under a nitrogen blanket.

-

Hydrogenation:

-

Purge with Nitrogen (3x).

-

Purge with Hydrogen (3x).

-

Pressurize to 3 bar H2.

-

Heat to 40°C. Stirring rate must be high (>800 rpm) to overcome gas-liquid mass transfer limitations.

-

-

Completion: Monitor H2 uptake. When uptake ceases, confirm by HPLC (Nitro < 0.1%).

-

Workup:

Process Safety & Engineering Controls

The following engineering diagram illustrates the critical control points (CCPs) for the hydrogenation step, which is the highest-risk operation in this synthesis.

Critical Safety Notes:

-

Thermal Runaway: The reduction of nitro compounds releases ~500 kJ/mol. The reaction rate is often limited by H2 mass transfer. If stirring stops and then restarts while the reactor is hot and pressurized, a rapid uptake of H2 can cause a "dead-man" runaway. Always stop H2 flow if stirring stops.

-

Genotoxicity: The intermediate aryl halides and the final aniline should be treated as potential genotoxic impurities (PGIs). Containment (isolators/split-butterfly valves) is recommended during powder handling [4].

Analytical Quality Control

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

-

Gradient: 40% B to 90% B over 15 min.

-

Detection: UV at 254 nm.

Key Impurities to Monitor:

-

Phenol Impurity: Unreacted 3-chlorophenol (Step 1).

-

Hydrolysis Product: 4-Hydroxy-3-(trifluoromethyl)aniline (from water contamination in Step 1).

-

Bis-ether: Formed if the starting nitrobenzene has a second leaving group (unlikely with this specific SM, but possible if using polychlorinated precursors).

References

-

Bankston, D., et al. (2002).[3][4] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777–781.[4]

-

Thieme Connect. (2023). "A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib." SynOpen, 7, 422–429.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 135413536 (Sorafenib Intermediate)."

-

Thermo Fisher Scientific. (2025). "Safety Data Sheet: 1-Nitro-4-(trifluoromethoxy)benzene."

(Note: While the specific CAS for the exact title molecule is an analog of the standard Sorafenib intermediate, the chemistry cited above for the Sorafenib/Regorafenib ether linkage is the authoritative method for this structural class.)

Sources

- 1. guidechem.com [guidechem.com]

- 2. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 3. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 4. Synthesis of Sorafenib [journal11.magtechjournal.com]

Technical Application Note: High-Efficiency Amide Coupling Strategies for Deactivated Anilines

Abstract & Chemical Context

This application note details protocols for the amide coupling of 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline , a highly deactivated aniline derivative often utilized in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets).

The Challenge: Nucleophilic Deactivation

The primary synthetic hurdle is the reduced nucleophilicity of the primary amine due to:

-

Electronic Withdrawal: The

group at the meta position exerts a strong inductive electron-withdrawing effect ( -

Steric/Electronic Interference: While the para-phenoxy group is technically electron-donating by resonance, the overall electron density on the nitrogen is significantly compromised by the electron-deficient core.

-

Solubility: The lipophilic nature of the diaryl ether backbone often necessitates polar aprotic solvents (DMF, NMP) which can complicate standard aqueous workups.

Standard carbodiimide couplings (EDC/NHS) often result in stalled reactions (<30% conversion) or require excessive heating, leading to impurity profiles. This guide prioritizes high-energy activation strategies: HATU for discovery scale and T3P® for process scalability.

Reagent Selection Framework

The choice of coupling reagent should be dictated by the scale of the reaction and the steric nature of the carboxylic acid partner.

Comparative Analysis of Reagents

| Feature | HATU / HOAt | T3P (Propylphosphonic Anhydride) | Acid Chloride (SOCl₂/Oxalyl Cl) |

| Mechanism | O-7-azabenzotriazole active ester | Mixed anhydride (Cyclic) | Acyl Chloride (High Energy) |

| Reactivity | Highest (Fast kinetics) | High (Driven by base/heat) | Extreme (Non-selective) |

| Atom Economy | Poor (High MW byproducts) | Good | Excellent |

| Workup | Difficult (Tetramethylurea removal) | Excellent (Water-soluble byproducts) | Requires removal of excess reagent |

| Safety | Sensitizer risk | Non-explosive, Non-toxic | Corrosive, gas evolution |

| Cost | High | Moderate/Low | Low |

| Best Use | < 1g (Discovery) | > 10g (Process/Scale-up) | Sterically hindered acids |

Decision Logic for Researchers

Caption: Decision matrix for selecting the optimal coupling strategy based on scale and substrate sterics.

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Recommended for: Milligram to gram-scale synthesis where yield is prioritized over cost.

Mechanism: The pyridine nitrogen in the HATU structure provides an "anchoring" effect (neighboring group participation) that accelerates the amine attack, crucial for deactivated anilines.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline (1.0 – 1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M - 0.2 M)

Protocol:

-

Activation: Charge a dried flask with the Carboxylic Acid and HATU under Nitrogen/Argon. Add anhydrous DMF.

-

Base Addition: Add DIPEA dropwise at 0°C. Stir for 10–15 minutes. The solution should turn yellow/orange.

-

Amine Addition: Add the aniline (dissolved in minimal DMF) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT).

-

Checkpoint: Monitor by LCMS at 2 hours. If conversion is <50%, heat to 50°C.

-

-

Workup: Dilute with EtOAc. Wash extensively with sat.

(to remove DMF), followed by -

Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

Method B: T3P® (Propylphosphonic Anhydride) (Scale-Up)

Recommended for: >10g scale, GMP processes, and ease of purification.

Mechanism: T3P acts as a cyclic anhydride precursor. It activates the acid while scavenging the water produced.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Aniline (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (2.5 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

-

Solvent: EtOAc (preferred) or 2-MeTHF. Use DMF as a co-solvent only if solubility is poor.

Protocol:

-

Charge: Combine Acid, Aniline, and Base in EtOAc at RT.

-

Addition: Add T3P solution dropwise. Note: Mild exotherm.

-

Reaction: Stir at RT for 1 hour.

-

Optimization: If the aniline is extremely sluggish, heat to reflux (EtOAc ~77°C). T3P is thermally stable.[1]

-

-

Self-Validating Workup:

-

Add water (T3P byproducts are water-soluble).

-

Separate layers.

-

Wash organic layer with

(removes unreacted aniline and pyridine). -

Wash with

(removes unreacted acid and phosphorus byproducts).

-

-

Result: Often yields pure product upon concentration without chromatography.

Method C: Acid Chloride Generation (Difficult Substrates)

Recommended for: Sterically hindered acids (e.g., tertiary carbons) where HATU/T3P fails.

Protocol:

-

Suspend Carboxylic Acid in DCM (with catalytic DMF).

-

Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir until gas evolution ceases (1–2 h).

-

Concentrate to dryness to remove excess Oxalyl Chloride/HCl.

-

Redissolve crude Acid Chloride in DCM/THF.

-

Add Aniline (1.0 equiv) and Pyridine (1.5 equiv).

-

Stir at RT or Reflux.

Mechanistic Insight: The T3P Advantage

T3P is particularly suited for this aniline because it drives the equilibrium forward through the formation of a stable, water-soluble phosphorus salt, preventing the reverse reaction.

Caption: Simplified T3P activation cycle showing the generation of water-soluble byproducts.

Troubleshooting & Critical Parameters

| Problem | Root Cause | Solution |

| Low Conversion (<50%) | Poor Nucleophilicity | Switch solvent to Pyridine (acts as solvent & base) or use Method C (Acid Chloride). |

| Precipitation | Solubility of Aniline | Use DMAc (Dimethylacetamide) instead of DMF; it often solubilizes fluorinated aromatics better. |

| Epimerization | Over-activation | Switch from HATU to T3P and keep temperature < 0°C during addition. |

| Impurity: Guanidinium | HATU Side Reaction | Occurs if Acid is added after HATU/Amine. Always activate Acid + HATU first. |

References

-

Vertex Pharmaceuticals. "Synthesis of amide derivatives for electron deficient amines." National Institutes of Health (PMC). Available at: [Link]

-

Dunetz, J. R., et al. "T3P: The Reagent of Choice for Large-Scale Amide Couplings." Organic Process Research & Development. (Contextual citation via Curia Global Application Note). Available at: [Link]

- Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

Sources

Technical Support Center: Purification of 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline

[1][2][3]

Status: Operational Role: Senior Application Scientist Context: Downstream Processing & Purity Optimization[1][2][3]

Executive Technical Summary

-

Target Molecule: 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline.[1][2][3]

-

Key Chemical Features:

-

Lipophilicity: High (due to

and chlorophenoxy moiety).[1][2][3] -

Basicity: Low (

).[1][2][3] The electron-withdrawing trifluoromethyl group ortho to the amine significantly reduces proton affinity compared to standard anilines.[1][2][3] -

Stability: Sensitive to oxidation (pinking) and hydrodechlorination (loss of Cl during reduction).[1][2][3]

-

-

Critical Impurities:

Module A: Chemical Workup (The "Acid Swing" Protocol)

Objective: Bulk removal of 3-chlorophenol and neutral nitro-impurities using pKa differentials.[1][2][3]

The Challenge: Because the target aniline has low basicity (due to the

Validated Protocol

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Toluene (10 mL per gram of crude).

-

Phenol Removal (The Base Wash):

-

Aniline Capture (The Acid Swing):

-

Extract the organic phase with 2M - 3M HCl (Do not use weak acids).[1][2][3]

-

Mechanism:[1][2][3][4][5][6] The high acidity forces the protonation of the electron-deficient aniline (

), moving it to the aqueous phase.[1][2][3] -

Separation: The unreacted nitro-intermediate stays in the organic layer (Discard Organic).[1][2][3]

-

-

Recovery:

Workflow Logic Diagram

Caption: Separation logic relying on the amphoteric nature of the mixture. The "Acid Swing" isolates the amine from neutral impurities.[1][2][3]

Module B: Crystallization Strategies

Objective: Removal of trace isomers and des-chloro impurities.[1][2][3]

If the acid-base workup yields colored or slightly impure product (purity < 98%), recrystallization is required.[1][2][3]

| Solvent System | Ratio (v/v) | Target Impurity | Protocol Notes |

| EtOH / Water | 3:1 to 5:1 | Inorganic salts, trace polar byproducts | Dissolve in hot EtOH ( |

| Hexane / EtOAc | 10:1 | Non-polar nitro precursors | Dissolve in min.[1][2][3] EtOAc.[1][2][3][4][6] Add Hexane. Good for removing "oily" residues.[1][2][3] |

| IPA (Isopropanol) | Pure | Regioisomers | Excellent for fluorinated anilines.[1][2][3] High recovery yield.[1][2][3] |

Critical Warning: Avoid methanol if your compound is prone to transesterification or if you used an acid chloride in a previous step (though unlikely here, it's a general precaution for aniline derivatives).[1][2][3]

Module C: Troubleshooting & FAQs

Q1: My product is turning pink/brown upon drying. What is happening?

Diagnosis: Aniline Oxidation.[1][2][3]

The electron-rich aromatic ring (even with the

-

Salt Formation: Store the compound as the Hydrochloride Salt .[1][2][3] Bubble HCl gas into an ethereal solution of the aniline. The salt is shelf-stable and resistant to oxidation.[1][2][3]

-

Inert Drying: Dry the free base only under vacuum with a nitrogen bleed, strictly below

.[1][2][3]

Q2: I see a "M-34" peak in my Mass Spec (LC-MS).

Diagnosis: Hydrodechlorination.[1][2][3]

You have lost the chlorine atom on the phenoxy ring (

-

Preventative: Switch hydrogenation catalyst to Platinum on Carbon (Pt/C) (sulfided) or use Iron/Ammonium Chloride (Fe/NH4Cl) reduction.[1][2][3] Pd/C is too active for aryl chlorides.[1][2][3]

-

Purification: This impurity is chemically very similar to the product.[1][2][3] Crystallization is often ineffective.[1][2][3] You must use Flash Chromatography (Silica gel, 0-20% EtOAc in Hexane).[1][2][3]

Q3: The yield after Acid/Base extraction is very low (<40%).

Diagnosis: Incomplete Protonation.[1][2][3]

As noted in the summary, the

Module D: Advanced Purification (Chromatography)

Objective: Achieving >99.5% purity for pharmaceutical standards.

Because the amine is basic, it will "tail" (streak) on standard silica gel due to interaction with acidic silanol groups.[1][2][3]

Recommended Protocol:

-

Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonia to the mobile phase.[1][2][3] This neutralizes the silica surface.[1][2][3]

-

Gradient:

-

Loading: Dissolve crude in a minimum amount of Dichloromethane (DCM).

Chromatography Decision Tree

Caption: Selection guide for purification method based on specific impurity profile.

References & Grounding

-

Bankston, D. (2006).[1][2][3] Process for the preparation of 4-(4-aminophenoxy)-N-methylpicolinamide. U.S. Patent 7,235,576.[1][2][3] (Describes the general workup of diaryl ether anilines in the context of Sorafenib synthesis).

-

Lefebvre, Q. (2022).[1][2][3] Enantioselective synthesis of α-trifluoromethyl amines. Journal of the American Chemical Society.[1][2][3][7] (Provides context on the handling and basicity of trifluoromethyl-substituted amines). [1][2][3]

-

Org. Synth. (2011).[1][2][3][5] General Guidelines for the Handling of Hazardous Chemicals. (Safety protocols for handling halogenated anilines).

-

Sigma-Aldrich . 4-Chloro-3-(trifluoromethyl)aniline Product Sheet. (Physical properties and handling of the core structural motif). [1][2][3]

Sources

- 1. 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline | C13H8F5NO | CID 26189839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-(trifluoromethyl)aniline | C7H5ClF3N | CID 67574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 5. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 6. EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]

- 7. ossila.com [ossila.com]

Technical Support Center: Recrystallization of 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline

This technical guide addresses the purification of 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline , a highly lipophilic diaryl ether intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals.

Status: Active Compound Class: Trifluoromethyl-substituted Diaryl Ether Aniline Primary Challenge: High lipophilicity leading to "oiling out" during crystallization; low melting point of the free base.

Part 1: Solvent Selection & Solubility Profile

Q1: What is the best solvent system for recrystallizing this specific aniline?

A: Due to the electron-withdrawing trifluoromethyl (-CF

We recommend a Two-Solvent System or Acid-Base Recrystallization depending on the physical state of your crude material.

Recommended Solvent Systems (Free Base)

| System Type | Solvent Pair | Ratio (v/v) | Application Case |

| Standard | Ethanol / Water | 5:1 to 10:1 | Best for removing polar impurities. Risk: Oiling out if water is added too quickly. |

| Lipophilic | Heptane / Toluene | 3:1 to 5:1 | Best for low-melting solids. Toluene keeps it in solution hot; Heptane induces crystallization cold. |

| High Purity | Hexane / Ethyl Acetate | 4:1 to 8:1 | Excellent for removing non-polar byproducts. Requires slow cooling. |

| Salt Form | Isopropanol (IPA) | 100% | Preferred Method: Convert to HCl salt first. Crystallizes readily from hot IPA. |

Expert Insight: The free base of this compound is likely a low-melting solid or viscous oil. If you struggle to get a solid, convert it to the Hydrochloride (HCl) salt . The salt form typically has a melting point >150°C, making recrystallization significantly easier and more efficient.

Part 2: Step-by-Step Experimental Protocols

Q2: How do I perform the recrystallization without the product "oiling out"?

A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the solvent's boiling point, or when the anti-solvent (e.g., water) is added too fast. Follow this optimized protocol.

Protocol A: Mixed-Solvent Recrystallization (Free Base)

-

Dissolution: Dissolve crude 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline in the minimum amount of hot Ethanol (60-70°C) .

-

Note: Do not boil violently; just enough heat to dissolve.

-

-

Filtration (Optional): If insoluble particles (catalyst residues) are present, filter while hot through a pre-warmed funnel.

-

Anti-Solvent Addition: Remove from heat. While still hot, add warm Water dropwise with vigorous stirring until a persistent cloudiness just appears.

-

Re-dissolution: Add 1-2 drops of hot Ethanol to clear the solution.

-

Slow Cooling: Allow the flask to cool to room temperature undisturbed for 2-4 hours.

-

Critical: Do not place directly in ice; rapid cooling causes oiling.

-

-

Crystallization: Once solid crystals appear, cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

Collection: Filter via vacuum (Buchner funnel) and wash with cold 20% Ethanol/Water.

Protocol B: Purification via Hydrochloride Salt Formation (Recommended)

If Protocol A fails or yields an oil, use this method for superior purity.

-

Dissolve: Dissolve 10g of crude aniline in 50 mL of Ethyl Acetate .

-

Salt Formation: Cool to 0°C. Slowly add 1.1 equivalents of 4M HCl in Dioxane or bubble dry HCl gas.

-

Observation: A white to off-white precipitate (the HCl salt) should form immediately.

-

-

Isolation: Filter the crude salt and wash with cold Ethyl Acetate.

-

Recrystallization:

-

Dissolve the crude salt in boiling Isopropanol (IPA) .

-

If it doesn't dissolve fully, add Methanol dropwise.

-

Cool slowly to room temperature, then 0°C.

-

-

Recovery: Filter the pure HCl salt.

-

Optional: To recover the free base, suspend the salt in water, basify with saturated NaHCO

, and extract with DCM.

-

Part 3: Troubleshooting & Logic Flow

Q3: My product is colored (brown/red) even after recrystallization. How do I fix this?

A: Aniline derivatives are prone to oxidation, forming colored impurities (quinones/azobenzenes) that co-crystallize.

-

Solution: Add Activated Carbon (Charcoal) during the hot dissolution step (Step 1 of Protocol A).

-

Use 5-10 wt% relative to the crude mass.

-

Stir for 15 minutes at 60°C.

-

Filter hot through Celite to remove the carbon before cooling.

-

Workflow: Recrystallization Decision Tree

Use this logic flow to determine the correct path for your specific batch quality.

Caption: Decision logic for selecting between direct recrystallization and salt formation based on the physical state of the crude intermediate.

Part 4: Safety & Handling

-

Toxicity: Trifluoromethyl anilines are toxic by inhalation and skin absorption. They can cause methemoglobinemia (blue skin/lips).

-

PPE: Always wear Nitrile gloves , safety goggles, and work inside a fume hood .

-

Waste: Dispose of mother liquors as Halogenated Organic Waste .

References

-

BenchChem Technical Support. (2025).[1][2] Recrystallization of Substituted Anilines: General Protocols and Solvent Selection. Retrieved from

-

Sigma-Aldrich. (n.d.). 4-Chloro-3-(trifluoromethyl)aniline Product Information & Safety Data Sheet. Retrieved from

-

Organic Syntheses. (2011). Preparation of Trifluoromethyl-substituted Aniline Derivatives. Organic Syntheses, Coll. Vol. 10. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride Product Data. Retrieved from

-

Google Patents. (2014). CN103709045A - Preparation method of 4-chloro-3-trifluoromethyl aniline hydrochloride.[3] Retrieved from

Sources

Technical Support Center: Purification of 3-trifluoromethyl-4-(3-chlorophenoxy)aniline

[1]

Current Status: Operational Subject: Impurity Removal & Troubleshooting Guide Molecule Context: Key intermediate for Sorafenib (Nexavar) synthesis.[1]

Technical Overview & Impurity Profiling

The Molecule:

3-trifluoromethyl-4-(3-chlorophenoxy)aniline is a highly functionalized diaryl ether.[1] Its purification is complicated by the electron-withdrawing nature of the trifluoromethyl (

Common Synthesis Route:

Nucleophilic aromatic substitution (

Impurity Profile: Before initiating troubleshooting, identify your specific contaminant using the table below.

| Impurity Type | Likely Identity | Source | Chemical Nature | Detection (TLC/HPLC) |

| Starting Material | 3-Chlorophenol | Incomplete coupling; Excess reagent | Weak Acid (pKa ~9) | Lower Rf than product; Distinct phenolic odor.[1] |

| Starting Material | 4-chloro-3-trifluoromethylnitrobenzene | Unreacted electrophile | Neutral / Non-polar | Higher Rf; UV active.[1] |

| Intermediate | 4-(3-chlorophenoxy)-3-trifluoromethylnitrobenzene | Incomplete reduction | Neutral | Close Rf to product; Yellow color.[1] |

| Byproduct | Azo/Hydrazo dimers | Oxidation of aniline | Neutral / Colored | Colored spots; Broad peaks.[1] |

| Inorganics | Iron salts / Pd residues | Reduction catalysts | Ionic / Insoluble | Ash content; Paramagnetic NMR broadening.[1] |

Troubleshooting Guide (Q&A)

Issue A: "My isolated solid smells strongly of phenol and is 'sticky'."

Diagnosis: Residual 3-chlorophenol.[1] The Science: 3-chlorophenol is a weak acid.[1] While your product is an amine (base), the coupling reaction often uses excess phenol.[1] If the workup pH wasn't sufficiently high, phenol remains in the organic phase. Solution: The Caustic Wash Protocol

-

Dissolve the crude aniline in Ethyl Acetate or DCM (Avoid ethers if possible to prevent peroxide formation).[1]

-

Wash the organic layer 3x with 1M NaOH (or 5% KOH).[1]

-

Why? This deprotonates the phenol into water-soluble sodium 3-chlorophenolate.[1] The aniline remains neutral and stays in the organic layer.

-

-

Critical Step: Wash with Brine, then dry over

.[1]

Issue B: "I have a persistent yellow impurity that won't wash out with base."

Diagnosis: Unreduced Nitro intermediate (4-(3-chlorophenoxy)-3-trifluoromethylnitrobenzene).[1]

The Science: Nitro compounds are neutral and lack the basic nitrogen handle.[1] They co-migrate with the aniline in many solvents.[1]

Solution: The "Salt-Break" Purification (Hydrochlorination)

Standard acid-base extraction (liquid-liquid) is often inefficient here because the

-

Dissolve crude material in dry Toluene or MTBE .[1]

-

Bubble anhydrous HCl gas or add 4M HCl in Dioxane dropwise.

-

The target aniline will precipitate as the Hydrochloride Salt .[1] The neutral nitro impurity stays dissolved in the solvent.

-

Filter the solid salt. Wash the cake with fresh Toluene.

-

Resuspend the salt in water/DCM mixture and neutralize with

to recover the pure freebase.[1]

Issue C: "The product turns dark brown/purple upon storage."

Diagnosis: Oxidative degradation (Quinone imine formation).[1] The Science: Electron-rich anilines are prone to radical oxidation by air, especially in the presence of trace metals or light. Solution:

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this specific intermediate based on the impurities present.

Caption: Decision matrix for selecting the correct purification protocol based on impurity chemotype.

Advanced Protocol: The "Salt-Break" Method

Recommended for removing neutral impurities (Nitro precursors) when column chromatography is not feasible.[1]

Reagents:

-

Crude Aniline (Freebase)[1]

-

Solvent: Toluene or Methyl tert-butyl ether (MTBE)[1]

-

Acid Source: 4M HCl in Dioxane (commercial) or HCl gas.[1]

-

Base Source: Saturated Sodium Bicarbonate (

).[1][2]

Step-by-Step:

-

Dissolution: Dissolve 10g of crude aniline in 50 mL of Toluene. If insoluble material remains (inorganics), filter it off now.[1]

-

Precipitation: Cool the solution to 0-5°C. Slowly add 1.1 equivalents of HCl (e.g., HCl in Dioxane) with vigorous stirring.

-

Filtration: Filter the solid using a Buchner funnel.

-

Wash: Wash the filter cake with 20 mL of cold Toluene to displace residual mother liquor.

-

Freebasing (Recovery):

-

Isolation: Separate the organic layer, dry over

, and evaporate to dryness.

FAQs

Q: Can I use column chromatography? A: Yes. Use a gradient of Hexane:Ethyl Acetate (starting 95:5 to 80:20).[1] However, the "Salt-Break" method (Protocol B) is generally more scalable and consumes less solvent for this specific separation.[1]

Q: Why is the yield low after acid extraction?

A: If you used liquid-liquid extraction with aqueous HCl, the salt likely oiled out or didn't fully partition into the water due to the lipophilicity of the phenoxy/

Q: Is the product sensitive to heat? A: The freebase is moderately stable, but avoid temperatures >60°C during drying if exposed to air. The HCl salt is stable up to much higher temperatures.[1]

References

-

Bankston, D. (2006).[1] Process for the preparation of 4-(4-aminophenoxy)-N-methylpicolinamide. U.S. Patent No.[1] 7,053,243.[1] Washington, DC: U.S. Patent and Trademark Office.[1] (Describes analogous ether coupling and purification of diaryl ether anilines).

-

Riedl, B., et al. (2000).[1] Omega-carboxyaryl substituted diphenyl ureas as raf kinase inhibitors. WO Patent 2000042012.[1] (Primary patent covering Sorafenib intermediates and synthesis).[1]

-

PubChem Database. (2024).[1] Compound Summary: 4-Chloro-3-(trifluoromethyl)aniline.[1][3][4][5] National Center for Biotechnology Information.[1] (Physical property data for the precursor). [1]

Sources

- 1. 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline | C13H8F5NO | CID 26189839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Chloro-3-(trifluoromethyl)aniline | C7H5ClF3N | CID 67574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 5. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

Technical Support Center: Stability of 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline

Topic: Stability & Handling of 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline under Acidic Conditions Document ID: TSC-2024-ANL-CF3 Last Updated: February 21, 2026 Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary & Chemical Logic

Status: Conditionally Stable 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline is chemically robust in dilute acidic media (e.g., HPLC mobile phases, dilute aqueous workups) but exhibits significant solubility changes due to protonation.

The "Why": Mechanistic Insight

To understand the stability profile, one must analyze the electronic push-pull of the molecule's functional groups. This is not just a "powder"; it is a system in equilibrium.

-

The Diaryl Ether Linkage (Stability Anchor): The central ether oxygen connects two aromatic rings. Unlike aliphatic ethers, diaryl ethers are exceptionally resistant to acid hydrolysis. The

hybridization of the carbons and the resonance delocalization render the C-O bond strong. It requires extreme conditions (e.g., conc. HI or HBr at reflux) to cleave this bond. Standard laboratory acids (HCl, -

The Aniline Functionality (The Variable): The primary amine (

) is the site of action.-

Basicity Modulation: The trifluoromethyl group (

) at the meta position (relative to the amine) is strongly electron-withdrawing. This reduces the electron density on the nitrogen, lowering the -

Protonation: In acidic media (pH < 3), the amine protonates to form the anilinium salt . This species is water-soluble and lipophobic.

-

Oxidation Risk: While the salt form is stable, the free base is susceptible to oxidation (turning brown/pink) over time if exposed to air and light. Acidic solutions generally stabilize the amine against oxidation by "locking" the lone pair.

-

Visualizing the Acidic Behavior

The following diagram illustrates the critical Phase-Switch behavior users encounter during extraction and HPLC analysis.

Figure 1: The "Phase-Switch" mechanism. In acidic environments, the molecule converts to a cationic salt, drastically altering its solubility and chromatographic retention.

Troubleshooting Guide (FAQs)

This section addresses specific issues reported by users handling this intermediate during synthesis (e.g., Sorafenib analogs) or analysis.

Q1: I see a "loss of product" during acidic workup. Where did it go?

Diagnosis: Phase Partitioning Error. Explanation: If you wash an organic layer containing the aniline with 1N HCl (to remove impurities), the aniline will protonate and migrate into the aqueous layer. Solution:

-

Check the aqueous layer.[1]

-

Neutralize the aqueous layer with saturated

or NaOH until pH > 8. -

The solution will turn cloudy as the free base precipitates.

-

Re-extract with Ethyl Acetate or DCM.

Q2: My HPLC peak is splitting or tailing severely.

Diagnosis: pH/pKa Mismatch.

Explanation: The

-

Option A (Acidic Lock): Use a mobile phase with pH < 2.0 (e.g., 0.1% TFA). This keeps the molecule fully protonated. Note: Retention time will be lower.

-

Option B (Basic Lock): Use a high pH buffer (e.g., Ammonium Bicarbonate, pH 10), provided your column is alkali-resistant. This keeps the molecule in the neutral free-base form.

Q3: Is the ether linkage sensitive to TFA (Trifluoroacetic Acid)?

Diagnosis: Stability Concern.

Explanation: No. Diaryl ethers are stable in neat TFA. You can confidently use TFA for deprotection steps of other groups on the molecule without affecting the ether or the

Q4: The compound turned pink/brown in solution. Is it degraded?

Diagnosis: Oxidative discoloring. Explanation: Anilines are prone to photo-oxidation, forming colored impurities (azobenzenes or quinones) even at trace levels (ppm). Assessment: Run an LC-MS. Often, the colored impurity is <0.5% of the sample mass. Prevention: Store the solid under Nitrogen/Argon at -20°C. Keep solutions acidic (as the salt is more resistant to oxidation) and protect from light.

Standardized Protocols

Protocol A: Stability Stress Test (Acidic)

Use this protocol to validate the stability of your specific batch.

| Step | Action | Critical Parameter |

| 1. Preparation | Dissolve 1 mg of compound in 1 mL Acetonitrile. | Ensure complete dissolution. |

| 2. Stressor | Add 1 mL of 0.1 N HCl . | Final pH |

| 3.[2][3][4] Incubation | Heat at 60°C for 4 hours . | Do not reflux (avoids thermal artifacts). |

| 4. Analysis | Neutralize with 1 mL 0.1 N NaOH (optional) or inject directly if using acidic HPLC. | Compare peak area to control (Time 0). |

| 5. Criteria | Pass: >98% recovery. Fail: New peaks >1% (likely hydrolysis). | Diaryl ethers usually Pass. |

Protocol B: Recommended HPLC Method

Derived from validated methods for Sorafenib intermediates [3, 4].

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5

. -

Mobile Phase A: Water + 0.1% Formic Acid.[5]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 265 nm (The

- -

Flow Rate: 1.0 mL/min.

Decision Tree: Handling Acidic Solutions

Figure 2: Operational workflow for handling the compound in acidic media.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Ethers - Stability of diaryl ethers).

-

Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.[6] Synthetic Communications, 31(18), 2865-2879. Link

-

Vyas, V., et al. (2010). Analytical estimation methods for determination of sorafenib. World Journal of Biology Pharmacy and Health Sciences. (Describes stability of Sorafenib intermediates in acid). Link

-

Patil, M. M., & Rafique, A. A. (2024). Box-Behnken Design Employed Stability Demonstrating RP-HPLC Method Development of Sorafenib Tosylate.[5][7] International Journal of Pharmaceutical Sciences and Drug Research, 16(4), 566-575.[3] (Detailed forced degradation data showing stability in 0.1N HCl). Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. ijpsdronline.com [ijpsdronline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of a validated liquid chromatographic method for quantification of sorafenib tosylate in the presence of stress-induced degradation products and in biological matrix employing analytical quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting low reactivity of electron-deficient anilines

Status: Active Operator: Senior Application Scientist Ticket: Troubleshooting low reactivity of EWG-substituted anilines (EWG = Electron Withdrawing Group)

Diagnostic Phase: Understanding the "Dead" Nucleophile

Before attempting another reaction, you must quantify why your aniline is failing. Electron-deficient anilines (e.g., nitro-, cyano-, trifluoromethyl-, or polyfluoro-anilines) suffer from severe electronic deactivation. The lone pair on the nitrogen is delocalized into the aromatic ring or inductively pulled away, drastically lowering its HOMO energy and nucleophilicity.

The pKa Proxy: The pKa of the conjugate acid (anilinium ion) is your best predictor of reactivity.

-

Standard Aniline: pKa ~ 4.6 (Reactive)[1]

-

4-Cyanoaniline: pKa ~ 1.7 (Sluggish)

-

2,4-Dinitroaniline: pKa ~ -4.4 (Dead)

If your substrate’s pKa is < 2.0, standard protocols (EDC coupling, standard Pd conditions) will likely fail. You need high-energy intermediates or specific catalytic systems.

Module A: Amide Bond Formation

Issue: "I tried EDC/NHS or HBTU, and I recovered 90% starting material." Root Cause: The activation energy to attack the active ester is too high for your deactivated aniline.

Tier 1: High-Activity Coupling Agents (HATU/COMU)

Do not use carbodiimides (EDC/DCC) alone. You need uronium/guanidinium salts that generate a more reactive active ester.

Protocol:

-

Solvent: DMF or NMP (Critical: DCM is often too non-polar to support the polar transition state).

-

Base: DIPEA (3.0 equiv).

-

Coupling Agent: HATU (1.1 - 1.2 equiv).

-

Additives: HOAt (if available, superior to HOBt for steric/electronic speed).

Scientist's Note: If HATU fails, do not add more HATU. The issue is not the formation of the active ester; it is that the active ester is still not electrophilic enough for your aniline. Move to Tier 2.

Tier 2: The "Sledgehammer" (Acid Chlorides)

If the pKa is < 1.0, you must convert the carboxylic acid to an acid chloride. This bypasses the need for a favorable equilibrium during active ester attack.

Protocol:

-

Dissolve Carboxylic Acid in dry DCM.

-

Add Oxalyl Chloride (1.2 equiv) and DMF (catalytic, 1-2 drops).[2] Gas evolution indicates activation.

-

Stir 1-2h, then concentrate to dryness (remove excess oxalyl chloride).

-

Redissolve acid chloride in DCM or THF.

-

Add the Electron-Deficient Aniline + Pyridine (or 2,6-lutidine).

-

Heat: Reflux is often required.

Visualization: Amide Coupling Decision Logic

Caption: Decision matrix for selecting coupling agents based on aniline nucleophilicity.

Module B: Buchwald-Hartwig Amination[3][4][5]